An In-depth Technical Guide to 5-Thiazolamine Hydrochloride: Structure, Analysis, and Scientific Application
An In-depth Technical Guide to 5-Thiazolamine Hydrochloride: Structure, Analysis, and Scientific Application
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with 5-Thiazolamine hydrochloride. It provides an in-depth exploration of its chemical structure, core analytical methodologies for characterization and purity assessment, and essential considerations for its handling and use. The protocols and insights herein are grounded in established scientific principles to ensure reliability and reproducibility in a laboratory setting.
Section 1: Chemical Identity and Physicochemical Properties
5-Thiazolamine hydrochloride is the salt form of 5-aminothiazole, a heterocyclic amine that serves as a crucial building block in medicinal chemistry. The thiazole ring is a "privileged scaffold," frequently incorporated into molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[1] Understanding the fundamental properties of this starting material is the first step in any successful research and development workflow.
The molecule consists of a five-membered aromatic ring containing both sulfur and nitrogen, with an amine substituent at the C5 position.[2] The hydrochloride salt form is typically supplied to enhance stability and improve solubility in aqueous media, which is a critical consideration for both reaction chemistry and biological assays.
Table 1: Physicochemical Properties of 5-Thiazolamine Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | 1,3-thiazol-5-amine;hydrochloride | [2] |
| Synonyms | 5-Aminothiazole HCl, Thiazol-5-ylamine hydrochloride | [3][4] |
| CAS Number | 942631-51-8 | [2][3] |
| Molecular Formula | C₃H₅ClN₂S | [2] |
| Molecular Weight | 136.60 g/mol | [2][5] |
| Appearance | White to light yellow solid | [4] |
| Storage | Store under inert atmosphere, -20°C in a freezer | [4] |
Section 2: Synthesis Fundamentals and Impurity Profiling
A contextual understanding of the synthesis of 5-thiazolamine is critical for the analytical scientist. It informs the potential impurity profile, which is essential for developing robust, specific analytical methods. While numerous synthetic routes exist, a common laboratory-scale preparation involves the acid-catalyzed deprotection of a carbamate-protected precursor.[3]
A typical reaction involves treating tert-butyl thiazole-5-carbamate with a strong acid, such as hydrochloric acid in dioxane, to cleave the Boc protecting group.[3] Classical methods like the Hantzsch thiazole synthesis or the Cook-Heilbron synthesis are also foundational for creating the core 5-aminothiazole ring system.[6][7]
Potential Process-Related Impurities Include:
-
Unreacted starting materials (e.g., tert-butyl thiazole-5-carbamate).
-
Byproducts from side reactions.
-
Residual solvents (e.g., dioxane, methanol).
The analytical methods described below must be capable of resolving the active pharmaceutical ingredient (API) from these potential contaminants.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides valuable information by detecting the vibrational frequencies of different bonds.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group / Vibration |
| 3400 - 3100 | N-H | Amine (NH₂) symmetric & asymmetric stretching |
| 3100 - 3000 | C-H | Aromatic C-H stretching |
| ~1620 | C=N | Thiazole ring stretching |
| ~1530 | C=C | Aromatic ring stretching |
| 700 - 600 | C-S | C-S stretching |
Note: These are approximate values and can vary based on the sample matrix and instrument. Data is inferred from spectra of similar aminothiazole derivatives. [8][9] Experimental Protocol: FTIR-ATR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid 5-thiazolamine hydrochloride powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic peaks and compare them with reference data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and offering insights into its structure through fragmentation patterns. For this compound, Electrospray Ionization (ESI) in positive mode is ideal, as the amine group is readily protonated.
Expected Ionization: The analysis will detect the protonated free base, [C₃H₄N₂S + H]⁺.
-
Calculated Monoisotopic Mass of Free Base: 100.0149 g/mol .
-
Expected m/z for [M+H]⁺: 101.0228.
Plausible Fragmentation: The thiazole ring is relatively stable, but fragmentation can occur. A common fragmentation pathway involves the loss of hydrogen cyanide (HCN) or related neutral fragments from the ring.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 Da).
-
Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight of the free base. If performing MS/MS, select the parent ion (m/z 101.02) and induce fragmentation to observe daughter ions.
Section 4: Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and separating them from any potential impurities. [10]A reverse-phase HPLC method with UV detection is the most common and effective approach for analyzing 5-thiazolamine hydrochloride.
Method Development Rationale:
-
Stationary Phase: A C18 (octadecylsilane) column is a versatile and robust choice for retaining the moderately polar thiazole compound.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The inclusion of an acid (e.g., formic acid, orthophosphoric acid) in the aqueous phase is crucial. It ensures the amine group is consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks. [11][12]* Detection: The aromatic thiazole ring contains a chromophore that absorbs UV light, making UV detection a simple and sensitive choice. The detection wavelength should be set at an absorption maximum (λmax) to ensure high sensitivity. A wavelength around 270 nm is often suitable for aminothiazole derivatives. [12] Experimental Protocol: Reverse-Phase HPLC-UV Method
-
System Preparation:
-
HPLC System: Waters Alliance or equivalent system with a UV/PDA detector.
-
Column: Phenomenex Luna C18 (50 mm × 4.6 mm, 5 µm) or equivalent. [12] * Mobile Phase A: 0.1% Orthophosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, 55% A and 45% B. [12] * Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm. [12]2. Sample Preparation:
-
Prepare a stock solution of 5-thiazolamine hydrochloride in the mobile phase at a concentration of 1.0 mg/mL.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Run the analysis for a sufficient time (e.g., 10 minutes) to allow for the elution of any late-eluting impurities.
-
-
Data Interpretation:
-
Integrate the peak corresponding to 5-thiazolamine hydrochloride.
-
Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Table 3: HPLC Method Parameters Summary
| Parameter | Condition |
| Column | C18, 50 mm × 4.6 mm, 5 µm |
| Mobile Phase | 55% (0.1% H₃PO₄ in H₂O) / 45% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | 30 °C |
| Detection | UV at 272 nm |
Section 5: Stability, Storage, and Safety
Proper handling and storage are paramount to maintaining the integrity of any chemical standard or reagent.
-
Stability: 5-Thiazolamine hydrochloride is generally stable under normal temperatures and pressures when stored correctly. [13]However, like many amines, it can be sensitive to light and air over long periods. The hydrochloride salt form provides enhanced stability compared to the free base.
-
Storage: The recommended storage condition is in a freezer at or below -20°C, under an inert atmosphere (e.g., argon or nitrogen), and in a tightly sealed container to prevent moisture uptake. [4]* Safety: The compound is classified as a skin, eye, and potential respiratory irritant. [2]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the material. All work should be conducted in a well-ventilated fume hood.
Conclusion
5-Thiazolamine hydrochloride is a foundational element in modern synthetic and medicinal chemistry. A thorough and multi-faceted analytical approach is essential to confirm its identity, purity, and stability, thereby ensuring the validity of downstream experimental results. By integrating the insights and methodologies from NMR, IR, MS, and HPLC, researchers can establish a complete analytical profile of this critical reagent. The protocols and rationale presented in this guide provide a robust framework for the successful characterization and application of 5-thiazolamine hydrochloride in a demanding research and development environment.
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